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Abstract
This technical guide provides a comprehensive overview of 3-(4-Methylphenoxy)propanoic
acid, a significant chemical intermediate. The document is intended for researchers, scientists,

and professionals in drug development and fine chemical synthesis. It details the compound's

physicochemical properties, outlines a robust synthesis protocol based on the Williamson ether

synthesis, and explores its potential applications. This guide emphasizes the underlying

chemical principles and experimental considerations to ensure scientific integrity and

reproducibility.

Introduction
3-(4-Methylphenoxy)propanoic acid, also known as 3-(p-tolyloxy)propanoic acid, belongs to

the class of phenoxyalkanoic acids. This class of compounds is of significant interest in

medicinal chemistry and materials science due to the versatile reactivity of the carboxylic acid

group and the modifiable aromatic ring. The ether linkage provides stability and influences the

overall electronic and conformational properties of the molecule. Understanding the synthesis

and characteristics of this compound is crucial for its effective utilization as a building block in

the development of more complex molecules with desired biological or material properties.
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Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental for its application in research and development. These properties dictate the

conditions required for its handling, purification, and characterization.

Physicochemical Properties
The key physicochemical properties of 3-(4-Methylphenoxy)propanoic acid are summarized

in the table below. These values are critical for predicting its behavior in various solvents and at

different temperatures, which is essential for designing reaction and purification protocols.

Property Value Source

CAS Number 25173-37-9 AiFChem

Molecular Formula C₁₀H₁₂O₃ AiFChem

Molecular Weight 180.20 g/mol PubChem

IUPAC Name
3-(4-methylphenoxy)propanoic

acid
PubChem

Predicted XLogP3 2.2 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 4 PubChem

Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of

synthesized compounds. While a comprehensive public spectral database for 3-(4-
Methylphenoxy)propanoic acid is not readily available, the expected spectral features can be

predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals corresponding to the aromatic protons of the p-cresol moiety, the
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methyl group protons, and the two methylene groups of the propanoic acid chain. The

chemical shifts and splitting patterns of these signals would confirm the connectivity of the

molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide

evidence for all ten carbon atoms in the molecule, including the carbonyl carbon of the

carboxylic acid, the carbons of the aromatic ring, the methyl carbon, and the methylene

carbons.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit

characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the

C=O stretch of the carbonyl group, the C-O-C stretch of the ether linkage, and the C-H

stretches of the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak

corresponding to the molecular weight of the compound (180.20 g/mol ) and characteristic

fragmentation patterns that can further confirm its structure.

Synthesis of 3-(4-Methylphenoxy)propanoic Acid
The most logical and widely applicable method for the synthesis of 3-(4-
Methylphenoxy)propanoic acid is the Williamson ether synthesis. This classic reaction

involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Synthesis Strategy and Rationale
The Williamson ether synthesis is a robust and high-yielding method for preparing ethers. The

reaction proceeds via an SN2 mechanism, where a deprotonated alcohol or phenol acts as the

nucleophile, attacking an alkyl halide.

The synthesis of 3-(4-Methylphenoxy)propanoic acid involves the reaction of p-cresol (4-

methylphenol) with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-

bromopropanoic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl

group of p-cresol, forming the more nucleophilic p-methylphenoxide ion. This phenoxide then

attacks the electrophilic carbon atom bearing the halogen in the 3-halopropanoic acid,

displacing the halide and forming the ether linkage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b147150?utm_src=pdf-body
https://www.benchchem.com/product/b147150?utm_src=pdf-body
https://www.benchchem.com/product/b147150?utm_src=pdf-body
https://www.benchchem.com/product/b147150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reaction Steps

Product

p-Cresol
(4-Methylphenol)

Deprotonation of p-Cresol
to form p-Methylphenoxide

3-Halopropanoic Acid
(e.g., 3-Chloropropanoic Acid)

SN2 Nucleophilic Attack
on 3-Halopropanoic Acid

Electrophile

Base
(e.g., NaOH, KOH)

Nucleophile

Acidic Workup
& Purification

3-(4-Methylphenoxy)propanoic Acid

Click to download full resolution via product page

Detailed Experimental Protocol
This protocol is a generalized procedure based on the principles of the Williamson ether

synthesis.
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Materials:

p-Cresol (4-methylphenol)

3-Chloropropanoic acid

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Water (distilled or deionized)

Concentrated hydrochloric acid (HCl)

Diethyl ether or other suitable organic solvent for extraction

Anhydrous sodium sulfate or magnesium sulfate

Activated charcoal (optional, for decolorization)

Solvent for recrystallization (e.g., hot water, ethanol/water mixture, or toluene)

Procedure:

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve a chosen amount of sodium hydroxide in water. To this basic

solution, add an equimolar amount of p-cresol and stir until a clear solution of sodium p-

methylphenoxide is formed.

Nucleophilic Substitution Reaction: To the phenoxide solution, add an equimolar amount of

3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain it at this temperature

for several hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic

(test with litmus paper). This step protonates the carboxylate to form the desired carboxylic

acid and also neutralizes any excess base. The product may precipitate out of the solution

upon acidification.
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Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into

an organic solvent like diethyl ether. The organic layer will contain the desired product, while

inorganic salts will remain in the aqueous layer.

Purification:

Wash the organic layer with water and then with brine to remove any remaining water-

soluble impurities.

Dry the organic layer over an anhydrous drying agent such as sodium sulfate.

Filter off the drying agent. If the solution is colored, it can be treated with activated

charcoal and then filtered.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

product.

Recrystallization: Purify the crude product by recrystallization from a suitable solvent to

obtain pure crystals of 3-(4-Methylphenoxy)propanoic acid.

Self-Validating System and Causality
Base Selection: A strong base like NaOH or KOH is crucial to deprotonate the weakly acidic

phenolic hydroxyl group of p-cresol, thereby generating the highly nucleophilic phenoxide ion

required for the SN2 reaction.

Solvent Choice: The reaction is often carried out in water or a polar protic solvent, which can

solvate both the ionic phenoxide and the polar 3-halopropanoic acid.

Acidic Workup: Acidification is a critical step to convert the sodium salt of the product

(sodium 3-(4-methylphenoxy)propanoate) into the free carboxylic acid, making it extractable

into an organic solvent.

Purification: Recrystallization is a necessary final step to remove any unreacted starting

materials or side products, ensuring the high purity of the final compound.

Potential Applications
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While specific, large-scale applications of 3-(4-Methylphenoxy)propanoic acid are not

extensively documented in readily available literature, its structure suggests several potential

areas of use, particularly as a chemical intermediate.

Pharmaceutical Synthesis: Phenoxyalkanoic acids are known scaffolds in drug discovery.

For instance, they are related to fibrate drugs used to lower cholesterol and to certain

herbicides that act as synthetic auxins. 3-(4-Methylphenoxy)propanoic acid can serve as a

starting material for the synthesis of more complex molecules with potential therapeutic

activities.

Agrochemicals: The structural similarity to phenoxy herbicides suggests that derivatives of

this compound could be explored for their potential as plant growth regulators or herbicides.

Fine Chemical Synthesis: The carboxylic acid functionality allows for a wide range of

chemical transformations, such as esterification, amidation, and reduction, making it a

versatile building block for the synthesis of various fine chemicals and specialty materials.

Conclusion
3-(4-Methylphenoxy)propanoic acid (CAS No. 25173-37-9) is a valuable chemical

intermediate that can be reliably synthesized via the Williamson ether synthesis. This guide has

provided a detailed overview of its properties, a step-by-step synthesis protocol with

justifications for the experimental choices, and an outlook on its potential applications. The

information presented herein is intended to equip researchers and scientists with the necessary

knowledge to confidently work with and utilize this compound in their research and

development endeavors.
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[https://www.benchchem.com/product/b147150#3-4-methylphenoxy-propanoic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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